molecular formula C10H12ClNO4S B8715431 5-Chlorosulphonyl-2-propoxybenzamide CAS No. 61627-16-5

5-Chlorosulphonyl-2-propoxybenzamide

Cat. No. B8715431
M. Wt: 277.73 g/mol
InChI Key: AVNDDWQAXMEFCI-UHFFFAOYSA-N
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Patent
US04039544

Procedure details

Chlorosulphonic acid (200 ml.), cooled to 10° C., was treated with 2-propoxybenzamide (60 g.) in aliquots with stirring during 45 minutes. When complete solution had occurred, the solution was allowed to stand at room temperature for 24 hours. The resulting yellow-brown solution was then added dropwise, with stirring, to ice (1.5 kg.), keeping the temperature at or below 0° C. The precipitated solid was filtered off, washed with ice-cold water, and sucked dry. The solid was then dissolved in dichloromethane (approximately 2 liters), any water still present was separated off, and the organic layer was dried over calcium chloride and then over magnesium sulphate. Most of the dichloromethane was removed in vacuo, the low volume residue was treated with petroleum ether (b.p. 40° - 60° C.) and the precipitated solid was filtered off, to give crude 5-chlorosulphonyl-2-propoxybenzamide (81 g.), m.p. 122° - 129° C.
Quantity
60 g
Type
reactant
Reaction Step One
[Compound]
Name
ice
Quantity
1.5 kg
Type
reactant
Reaction Step Two
Quantity
200 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH2:1]([O:4][C:5]1[CH:13]=[CH:12][CH:11]=[CH:10][C:6]=1[C:7]([NH2:9])=[O:8])[CH2:2][CH3:3].[Cl:14][S:15](O)(=[O:17])=[O:16]>>[Cl:14][S:15]([C:11]1[CH:12]=[CH:13][C:5]([O:4][CH2:1][CH2:2][CH3:3])=[C:6]([CH:10]=1)[C:7]([NH2:9])=[O:8])(=[O:17])=[O:16]

Inputs

Step One
Name
Quantity
60 g
Type
reactant
Smiles
C(CC)OC1=C(C(=O)N)C=CC=C1
Step Two
Name
ice
Quantity
1.5 kg
Type
reactant
Smiles
Step Three
Name
Quantity
200 mL
Type
reactant
Smiles
ClS(=O)(=O)O

Conditions

Stirring
Type
CUSTOM
Details
with stirring during 45 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WAIT
Type
WAIT
Details
to stand at room temperature for 24 hours
Duration
24 h
ADDITION
Type
ADDITION
Details
The resulting yellow-brown solution was then added dropwise
CUSTOM
Type
CUSTOM
Details
below 0° C
FILTRATION
Type
FILTRATION
Details
The precipitated solid was filtered off
WASH
Type
WASH
Details
washed with ice-cold water
CUSTOM
Type
CUSTOM
Details
sucked dry
DISSOLUTION
Type
DISSOLUTION
Details
The solid was then dissolved in dichloromethane (approximately 2 liters)
CUSTOM
Type
CUSTOM
Details
any water still present was separated off
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the organic layer was dried over calcium chloride
CUSTOM
Type
CUSTOM
Details
Most of the dichloromethane was removed in vacuo
ADDITION
Type
ADDITION
Details
the low volume residue was treated with petroleum ether (b.p. 40° - 60° C.)
FILTRATION
Type
FILTRATION
Details
the precipitated solid was filtered off

Outcomes

Product
Details
Reaction Time
45 min
Name
Type
product
Smiles
ClS(=O)(=O)C=1C=CC(=C(C(=O)N)C1)OCCC
Measurements
Type Value Analysis
AMOUNT: MASS 81 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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